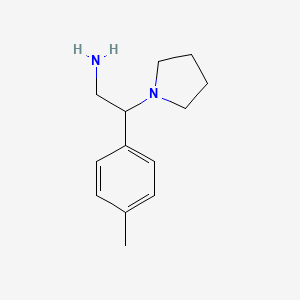

2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Description

2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine (CAS: 889940-06-1) is a secondary amine featuring a 4-methylphenyl group and a pyrrolidine ring attached to a central ethanamine backbone. The molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol . Its structure combines aromatic and alicyclic moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-(4-methylphenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-4-6-12(7-5-11)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZLXWFCBLLWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801266346 | |

| Record name | β-(4-Methylphenyl)-1-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889940-06-1 | |

| Record name | β-(4-Methylphenyl)-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889940-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(4-Methylphenyl)-1-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Applications in Scientific Research

1. Pharmacological Research

MPA has been investigated for its potential effects on the central nervous system (CNS). Its structural similarity to other psychoactive substances makes it a candidate for studying the mechanisms of action of stimulants and other psychoactive agents. Research has indicated that MPA may act as a dopamine reuptake inhibitor, similar to other compounds in its class, which could have implications for treating disorders like ADHD or depression .

2. Synthetic Organic Chemistry

In synthetic organic chemistry, MPA serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations allows researchers to explore new derivatives that may possess enhanced biological activity or altered pharmacokinetic properties .

3. Analytical Chemistry

MPA is utilized in analytical chemistry for developing methods to detect and quantify psychoactive substances in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to establish reference standards for MPA and related compounds, facilitating forensic and toxicological investigations .

Case Studies

Case Study 1: Neuropharmacology

A study conducted by researchers at a prominent pharmacology institute examined the effects of MPA on rat models. The findings suggested that MPA administration resulted in increased locomotor activity, indicative of stimulant-like effects. The research highlighted its potential as a model compound for understanding stimulant mechanisms .

Case Study 2: Synthesis of Derivatives

In a synthetic study published in a leading organic chemistry journal, MPA was used as a precursor to synthesize novel derivatives with varied functional groups. These derivatives were tested for their binding affinity to dopamine receptors, showcasing the versatility of MPA in creating compounds with potential therapeutic applications .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in the substituents on the phenyl ring or modifications to the pyrrolidine-ethylamine backbone. Key examples include:

Key Observations :

- Lipophilicity : Ethyl and methyl groups increase hydrophobicity, which may improve blood-brain barrier penetration .

- Pharmacological Relevance : Compounds like etonitazepyne demonstrate the pyrrolidine-ethylamine motif’s utility in psychoactive drugs, though the target compound lacks direct evidence of such activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives are often prepared by reacting amines with ketones or aldehydes under basic conditions. A protocol similar to the synthesis of 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines () could be adapted: refluxing with guanidine nitrate and lithium hydroxide in ethanol, followed by purification via column chromatography. Temperature control (e.g., 200°C for condensation) and pH adjustments are critical for minimizing side products.

- Key Considerations : Use of reducing agents (e.g., LiAlH4 for amine formation) and inert atmospheres to prevent oxidation. Yield optimization may require iterative adjustments to stoichiometry and solvent ratios (e.g., ethyl acetate/petroleum ether for chromatography) .

Q. How is the compound characterized structurally, and what spectral data are essential for validation?

- Analytical Techniques :

- IR Spectroscopy : Identify functional groups (e.g., amine N-H stretches ~3300 cm⁻¹, C-N vibrations ~1250 cm⁻¹) .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ ion for C₁₃H₁₉N₂⁺) and fragmentation patterns .

- NMR : ¹H and ¹³C NMR to resolve the methylphenyl (δ ~2.3 ppm for CH₃) and pyrrolidinyl (δ ~1.8–3.0 ppm for N-CH₂) moieties. Stereochemical assignments may require 2D NMR (e.g., NOESY) .

- Validation : Cross-reference with databases like PubChem for IUPAC naming and isomeric SMILES strings .

Q. What are the compound’s key structural features, and how do they compare to related bioactive molecules?

- Structural Uniqueness : The methylphenyl group enhances lipophilicity, while the pyrrolidinyl amine confers basicity and hydrogen-bonding potential. Similar to 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one ( ), the rigid pyrrolidine ring may restrict conformational flexibility, impacting receptor binding.

- Analog Comparison : Contrast with 4’-methyl-alpha-pyrrolidinohexiophenone (MPHP) ( ), which shares the pyrrolidinyl motif but has a ketone group instead of an amine, altering pharmacokinetic properties .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect the compound’s interaction with monoamine transporters?

- Experimental Design :

In Vitro Assays : Use radiolabeled ligands (e.g., [³H]dopamine) to measure uptake inhibition in transfected cells expressing DAT, SERT, or NET. Compare IC₅₀ values of derivatives (e.g., halogenated or methoxy-substituted analogs).

Molecular Docking : Model interactions with transporter crystal structures (e.g., DAT PDB: 4XP4) to identify key residues (e.g., Asp79 for ionic interactions with the amine group) .

- Data Interpretation : For example, replacing the methyl group with a chlorine atom (as in 4-chloro-alpha-PVP, ) increases lipophilicity and may enhance blood-brain barrier penetration .

Q. What are the challenges in resolving enantiomers of this compound, and how does stereochemistry influence biological activity?

- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution. For example, the S-enantiomer of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one showed higher DAT/NET selectivity than the R-form ( ).

- Biological Impact : Enantiopure synthesis (e.g., via asymmetric catalysis) is critical, as stereochemistry can alter receptor binding kinetics by >10-fold .

Q. How can in vivo pharmacokinetic profiles (e.g., half-life, metabolism) be optimized for this compound?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., N-demethylation or hydroxylation).

- PK Studies : Administer radiolabeled compound to rodents; collect plasma/tissue samples at intervals for LC-MS analysis.

Data Contradictions and Validation

- Synthetic Yields : reports ~80% yields for pyrimidin-2-amines under reflux, but yields for similar amines ( ) vary with substituent bulk. Replication with controlled anhydrous conditions is advised.

- Biological Activity : While highlights DAT/NET selectivity, regulated analogs ( ) like metonitazene show µ-opioid receptor affinity, suggesting scaffold promiscuity. Cross-validate with receptor panelling assays .

Regulatory and Safety Considerations

- Controlled Substance Analogues : The compound’s structural similarity to Schedule I substances (e.g., protonitazene, ) necessitates compliance with the Federal Analog Act. Document all research under DEA exemptions .

- Safety Protocols : Follow ALADDIN guidelines () for handling amines: use PPE, fume hoods, and neutralize waste with dilute acetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.